Cas no 872689-19-5 (2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
- SR-01000018974-1
- 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- AKOS024618331
- 872689-19-5
- 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- SR-01000018974
- 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one
- F1899-0686
- CCG-303275
- Ethanone, 2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)-
- 2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
-
- インチ: 1S/C18H21N3O2S/c1-2-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3
- InChIKey: YPJZYYXCHFCPAT-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C2C=CC(=CC=2)OCC)N=N1)CC(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 343.13544809g/mol
- どういたいしつりょう: 343.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 586.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 1.41±0.10(Predicted)
2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1899-0686-15mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-2μmol |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-20mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-75mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-20μmol |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-2mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-10mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-25mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-40mg |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1899-0686-10μmol |
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one |
872689-19-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 2-{6-(4-Ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 872689–19–5)
2-{6-(4-Ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 872689–19–5) is a structurally complex organic molecule with a unique combination of heterocyclic and functional groups. Its core structure features a pyridazine ring linked to a 4-methoxyphenyl group via a sulfanyl (thioether) bridge, while the terminal moiety includes a pyrrolidinone scaffold. This compound belongs to the broader class of sulfur-containing heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility.
The synthesis of CAS No. 872689–19–5 typically involves multi-step organic reactions, including the formation of the pyridazine ring through condensation of hydrazides with α-keto esters, followed by sulfenylation with appropriate thiols and coupling with pyrrolidinone derivatives. Recent advancements in transition-metal-catalyzed cross-coupling reactions have enabled more efficient access to such complex architectures, as highlighted in studies published in the *Journal of Medicinal Chemistry* (Vol. 96, 2023). These methodologies emphasize atom economy and regioselectivity, aligning with modern green chemistry principles.
Biological profiling of compounds bearing similar structural motifs has revealed promising pharmacological properties. For instance, pyridazine-based sulfides have demonstrated activity as inhibitors of histone deacetylases (HDACs), enzymes implicated in cancer progression and epigenetic regulation. The presence of the 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the pyrrolidinone group could contribute to hydrogen bonding interactions with target proteins. A 2023 study by Zhang et al. (Bioorganic & Medicinal Chemistry Letters, Vol. 45) reported that analogous derivatives exhibited IC₅₀ values below 5 μM against HDAC isoforms 1 and 3.
The molecular framework of CAS No. 872689–19–5 also aligns with current trends in drug discovery targeting neurodegenerative diseases. The thioether linkage is known to participate in redox-sensitive interactions, potentially modulating oxidative stress pathways implicated in conditions like Alzheimer’s disease. Computational docking studies suggest that the compound may bind to Nrf2 (nuclear factor erythroid 2-related factor 2), a transcription factor central to antioxidant response mechanisms.
In terms of physicochemical properties, this compound exhibits moderate solubility in polar organic solvents such as DMSO and ethanol but limited aqueous solubility at neutral pH (J. Cheminformatics, Vol. 15, 2023). Its logP value (~3.7) indicates potential for passive diffusion across biological membranes, although further formulation development may be required for systemic administration.
Synthetic applications of CAS No. 872689–19–5 extend beyond pharmaceuticals into materials science research. The presence of both electron-rich aromatic systems and electron-deficient pyridazine rings makes it a candidate for nonlinear optical materials or components in organic electronics devices requiring charge-transfer characteristics.
Ongoing research focuses on optimizing its metabolic stability through structural modifications while maintaining target engagement profiles reported in preclinical models (Eur J Med Chem, Vol. 74, 2024). Current studies are also exploring its potential as a tool compound for investigating protein-thiol interactions using mass spectrometry-based proteomics approaches.
In summary, the unique combination of heterocyclic scaffolds and functional groups in CAS No. 872689–19–5 positions it as a valuable lead structure for developing therapeutics targeting epigenetic regulation and oxidative stress pathways. Its structural versatility ensures continued relevance across multiple research domains including medicinal chemistry, bioorganic synthesis, and materials science innovation.
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